Ethyl 2-amino-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 2-amino-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Mechanism of Action
Target of Action
Ethyl 2-amino-1H-pyrrole-3-carboxylate primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport.
Mode of Action
This compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions. As a result, the normal functioning of the cell is altered, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of tubulin polymerization by this compound affects the cell cycle , particularly the transition from the G2 phase to the M phase . This leads to a robust G2/M cell-cycle arrest, causing an accumulation of tumor cells in the M-phase .
Result of Action
The result of the action of this compound is the induction of apoptosis , or programmed cell death . By disrupting the normal cell cycle and causing cell cycle arrest, the compound triggers the cell’s own mechanisms for self-destruction. This makes it a potent anticancer agent, effectively inhibiting the growth of soft tissue cancer cells in vitro .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFurthermore, the compound should be stored at a temperature of 2-8°C for optimal stability .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Ethyl 2-amino-1H-pyrrole-3-carboxylate has been found to have significant effects on various types of cells and cellular processes . It has been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of tubulin polymerization and induction of a robust G2/M cell-cycle arrest, leading to the accumulation of tumor cells in the M-phase and induction of apoptosis .
Temporal Effects in Laboratory Settings
It has been suggested that it may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-1H-pyrrole-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrrole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
Ethyl 2-amino-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
- Ethyl 2-methyl-1H-pyrrole-3-carboxylate
- Ethyl 2-oxo-1H-pyrrole-3-carboxylate
- Ethyl 2-hydroxy-1H-pyrrole-3-carboxylate
Comparison: Ethyl 2-amino-1H-pyrrole-3-carboxylate is unique due to the presence of the amino group at the 2-position, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced potential in medicinal chemistry, particularly in the development of anticancer agents .
Properties
IUPAC Name |
ethyl 2-amino-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)5-3-4-9-6(5)8/h3-4,9H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJUSNOUOLSNJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477766 | |
Record name | Ethyl 2-amino-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108290-86-4 | |
Record name | Ethyl 2-amino-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-amino-1H-pyrrole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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